ENPP1 Inhibitor Class Potency Benchmarking: Establishing the Comparator Landscape
A survey of reported ENPP1 small molecule inhibitors reveals a potency gradient spanning picomolar to micromolar ranges. The most potent reported inhibitor, VIR3, demonstrates IC50 <0.75 nM in cGAMP hydrolysis assays , while Enpp-1-IN-20 achieves IC50 of 0.09 nM in biochemical assays and 8.8 nM in cell-based assays [1]. Mid-potency agents include Enpp-1-IN-12 (Ki 41 nM) and Compound 30 from quinazoline optimization (IC50 8.05 nM biochemical, 1.53 nM cellular) [2]. Lower-potency compounds include ENPP1 Inhibitor 4e (IC50 188 nM) [3] and ENPP1 Inhibitor C (IC50 260 nM) [4]. Cell-impermeable tool compounds such as STF-1084 exhibit Ki,app 110 nM with cellular IC50 340 nM, demonstrating reduced potency in cellular contexts . For Pkd-IN-1, no peer-reviewed potency data (IC50, Ki, or EC50) against ENPP1 or any other target could be identified from primary literature or authoritative databases.
Comparators: VIR3 IC50 <1 nM, Enpp-1-IN-20 IC50 5.2 nM, ENPP1 Inhibitor C IC50 260 nM, STF-1084 Ki,app 110 nM
| Evidence Dimension | ENPP1 inhibitory potency (biochemical assay) |
|---|---|
| Target Compound Data | No data available for Pkd-IN-1 |
| Comparator Or Baseline | VIR3: IC50 <0.75 nM; Enpp-1-IN-20: IC50 0.09 nM; Enpp-1-IN-12: Ki 41 nM; Compound 30: IC50 8.05 nM; ENPP1 Inhibitor 4e: IC50 188 nM; ENPP1 Inhibitor C: IC50 260 nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Various: cGAMP hydrolysis assay (VIR3); cell-free ENPP1 inhibition assay (Enpp-1-IN-20, ENPP1 Inhibitor C); 32P-cGAMP TLC assay (STF-1084) |
Why This Matters
The absence of potency data prevents any meaningful assessment of Pkd-IN-1's activity relative to the ENPP1 inhibitor class, making procurement decisions reliant solely on unverified vendor claims.
- [1] MedChemExpress. Enpp-1-IN-20 (Compound 31) Product Datasheet. Accessed 2026. View Source
- [2] Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. J Med Chem. 2025. View Source
- [3] Wang X, Lu X, Yan D, et al. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Int J Mol Sci. 2022;23(13):7104. View Source
- [4] Bertin Bioreagent. ENPP1 Inhibitor C IC50 Data. Accessed 2026. View Source
